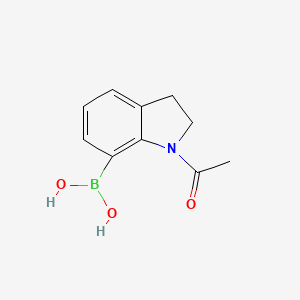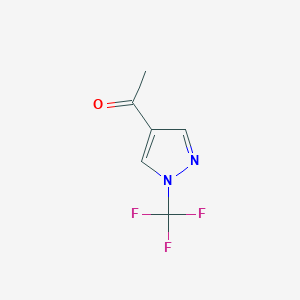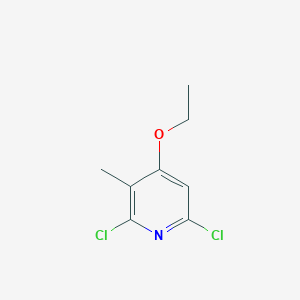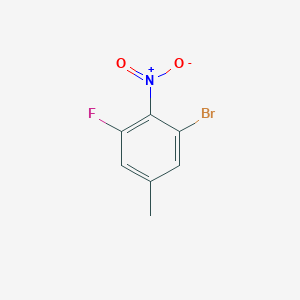
1,9-Di(oxiran-2-yl)nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,9-Di(oxiran-2-yl)nonane is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of two oxirane (epoxide) rings attached to a nonane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,9-Di(oxiran-2-yl)nonane can be synthesized through the epoxidation of 1,9-decadiene. The reaction typically involves the use of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,9-Di(oxiran-2-yl)nonane undergoes various chemical reactions, including:
Oxidation: The epoxide rings can be opened through oxidation reactions using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed
Diols: Formed through the reduction of the epoxide rings.
Substituted Epoxides: Formed through nucleophilic substitution reactions.
科学研究应用
1,9-Di(oxiran-2-yl)nonane has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymer matrices to enhance mechanical properties and chemical resistance.
Biological Studies: Investigated for its potential as a cross-linking agent in biomaterials and drug delivery systems.
Industrial Applications: Used in the production of specialty chemicals and coatings
作用机制
The mechanism of action of 1,9-Di(oxiran-2-yl)nonane primarily involves the reactivity of its epoxide rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric properties of the substituents on the nonane backbone .
相似化合物的比较
Similar Compounds
1,6-Di(oxiran-2-yl)hexane: Similar structure with a shorter carbon chain.
1,8-Di(oxiran-2-yl)octane: Similar structure with an intermediate carbon chain length.
1,10-Di(oxiran-2-yl)decane: Similar structure with a longer carbon chain.
Uniqueness
1,9-Di(oxiran-2-yl)nonane is unique due to its specific carbon chain length, which influences its physical and chemical properties. The presence of two epoxide rings provides multiple reactive sites, making it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C13H24O2 |
|---|---|
分子量 |
212.33 g/mol |
IUPAC 名称 |
2-[9-(oxiran-2-yl)nonyl]oxirane |
InChI |
InChI=1S/C13H24O2/c1(2-4-6-8-12-10-14-12)3-5-7-9-13-11-15-13/h12-13H,1-11H2 |
InChI 键 |
PYESIHQJIKZESS-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CCCCCCCCCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)







